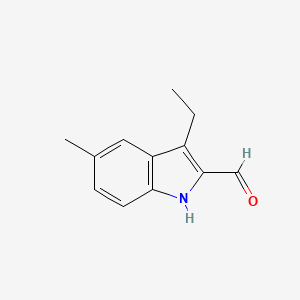

3-ethyl-5-methyl-1H-indole-2-carbaldehyde

描述

3-Ethyl-5-methyl-1H-indole-2-carbaldehyde is a chemical compound belonging to the indole family, which is known for its significant role in various biological and chemical processes. Indoles are heterocyclic compounds that are prevalent in many natural products and pharmaceuticals. This particular compound features an indole core with ethyl and methyl substituents, making it a unique and valuable molecule for research and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-5-methyl-1H-indole-2-carbaldehyde typically involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives. This process involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. For this specific compound, the starting materials would include 3-ethyl-5-methylphenylhydrazine and an appropriate aldehyde. The reaction is usually carried out in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions in methanol .

Industrial Production Methods: Industrial production of indole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the desired product. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings to minimize the environmental impact .

化学反应分析

Types of Reactions: 3-Ethyl-5-methyl-1H-indole-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: 3-Ethyl-5-methyl-1H-indole-2-carboxylic acid.

Reduction: 3-Ethyl-5-methyl-1H-indole-2-methanol.

Substitution: Various substituted indole derivatives depending on the electrophile used.

科学研究应用

Medicinal Chemistry

Antitumor Activity

Research has shown that indole derivatives, including 3-ethyl-5-methyl-1H-indole-2-carbaldehyde, exhibit significant antitumor properties. In vitro studies have indicated that this compound can inhibit the growth of cancer cell lines, making it a potential candidate for further development as an anticancer agent. For instance, a study demonstrated its effectiveness against various human cancer cell lines through mechanisms that involve apoptosis induction and cell cycle arrest.

Neuroprotective Effects

Indole derivatives are also being investigated for their neuroprotective effects. The structure of this compound allows for interactions with neurotransmitter systems, which could lead to therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Organic Synthesis

Building Block for Synthesis

this compound serves as a versatile building block in organic synthesis. It can be utilized to synthesize more complex indole derivatives through various reactions such as nucleophilic additions and cycloadditions. Its aldehyde functional group allows for further modifications, enhancing its utility in synthetic chemistry.

| Reaction Type | Product | Reference |

|---|---|---|

| Nucleophilic Addition | Indole-based pharmaceuticals | |

| Cycloaddition | Novel heterocycles | |

| Condensation Reactions | Indole derivatives with enhanced activity |

Material Science

Fluorescent Materials

Due to its unique electronic properties, this compound has potential applications in the development of fluorescent materials. Its ability to emit light upon excitation makes it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated the anticancer properties of various indole derivatives, including this compound. The results indicated that this compound exhibited IC50 values in the low micromolar range against several cancer cell lines, suggesting significant potential for development as an anticancer drug.

Case Study 2: Neuroprotective Mechanisms

Research conducted at a prominent university explored the neuroprotective effects of indole derivatives. In vivo experiments showed that treatment with this compound resulted in reduced neuroinflammation and improved cognitive function in animal models of Alzheimer's disease.

作用机制

The mechanism of action of 3-ethyl-5-methyl-1H-indole-2-carbaldehyde is largely dependent on its interactions with biological targets. Indole derivatives are known to interact with various enzymes and receptors in the body, modulating their activity. For example, they can inhibit the activity of certain enzymes involved in cancer cell proliferation or bind to receptors that regulate immune responses. The specific molecular targets and pathways involved would depend on the particular biological activity being studied .

相似化合物的比较

- 1H-Indole-3-carbaldehyde

- 5-Methyl-1H-indole-2-carbaldehyde

- 3-Ethyl-1H-indole-2-carbaldehyde

Comparison: 3-Ethyl-5-methyl-1H-indole-2-carbaldehyde is unique due to the presence of both ethyl and methyl substituents on the indole ring. This structural feature can influence its chemical reactivity and biological activity compared to other indole derivatives. For instance, the presence of the ethyl group at the C-3 position can enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

生物活性

3-Ethyl-5-methyl-1H-indole-2-carbaldehyde is a compound that belongs to the indole family, known for its diverse biological activities. This article focuses on its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Overview of Biological Activities

Indole derivatives, including this compound, have been extensively studied for their various biological properties. These properties include:

- Antiviral Activity : Indole derivatives have shown potential in inhibiting viral replication.

- Anticancer Properties : Many indole compounds exhibit cytotoxic effects against different cancer cell lines.

- Anti-inflammatory Effects : Indoles can modulate inflammatory pathways.

- Antimicrobial Activity : These compounds have demonstrated efficacy against a range of bacteria and fungi.

The compound's structural features, such as the presence of both ethyl and methyl substituents on the indole ring, enhance its lipophilicity and ability to cross cell membranes, thus influencing its biological activity .

The biological activities of this compound are attributed to its interaction with various biological targets:

- Receptor Binding : It is known to bind with high affinity to multiple receptors, potentially leading to alterations in cellular functions and gene expression.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects .

- Cellular Signaling Modulation : By affecting signaling pathways, it can induce apoptosis in cancer cells or modulate immune responses.

Research Findings and Case Studies

Several studies have highlighted the biological activity of indole derivatives similar to this compound:

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study evaluating the anticancer properties of various indole derivatives found that compounds with structural similarities to this compound exhibited significant cytotoxic effects against several human cancer cell lines, including breast (MCF7) and lung (A549) cancers. The mechanism involved the induction of apoptosis through the activation of caspase pathways .

Case Study: Antimicrobial Effects

In another investigation, derivatives similar to this compound were tested against various bacterial strains. The results indicated that these compounds had minimum inhibitory concentrations (MIC) ranging from 32 µg/mL to 128 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating their potential as antimicrobial agents.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 3-ethyl-5-methyl-1H-indole-2-carbaldehyde?

- Methodology : The compound can be synthesized via condensation reactions involving indole-2-carbaldehyde derivatives. For example, 3-formyl-1H-indole-2-carboxylic acid derivatives (as intermediates) are reacted with alkylating agents under reflux with acetic acid, followed by purification via column chromatography (e.g., using 70:30 ethyl acetate:hexane) . Copper-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400/DMF mixtures has also been employed for analogous indole derivatives .

Q. How is the purity and structural integrity of this compound verified experimentally?

- Methodology :

- Spectroscopy : ¹H/¹³C NMR confirms substituent positions and functional groups (e.g., aldehyde protons at ~10 ppm, ethyl/methyl group signals) .

- Chromatography : TLC monitors reaction progress, while HPLC ensures purity (>95%) .

- Mass spectrometry : High-resolution MS (e.g., FAB-HRMS) validates molecular weight .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during characterization be resolved?

- Methodology : Cross-validation using complementary techniques is critical. For instance:

- Crystallography : Single-crystal X-ray diffraction (using SHELXL/SHELXS) resolves ambiguous NMR assignments by providing unambiguous bond lengths/angles .

- Dynamic NMR : Variable-temperature studies clarify conformational equilibria (e.g., rotamers in substituents) .

- Computational modeling : DFT calculations (e.g., Gaussian) predict NMR chemical shifts for comparison with experimental data .

Q. What methodological approaches optimize reaction yields in multi-step syntheses of this compound?

- Methodology :

- Catalyst selection : CuI in CuAAC reactions improves regioselectivity and reduces side products .

- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while PEG-400 reduces byproduct formation .

- Purification : Gradient elution in column chromatography separates structurally similar impurities .

Q. How can crystallographic refinement tools (e.g., SHELX) improve structural analysis of this compound?

- Methodology :

- Data collection : High-resolution X-ray data (≤1.0 Å) minimizes refinement errors.

- SHELXL refinement : Anisotropic displacement parameters for non-H atoms and riding models for H-atoms improve accuracy. Twinning correction may be required for challenging crystals .

- Validation tools : CheckCIF analyzes geometric outliers (e.g., bond angles), while PLATON validates hydrogen bonding networks .

Q. What strategies enable regioselective functionalization of the indole core in this compound?

- Methodology :

- Electrophilic substitution : The C3 position is inherently reactive; directing groups (e.g., methyl at C5) can bias substitution to C6 or C7 .

- Metal-mediated cross-coupling : Pd-catalyzed reactions (e.g., Suzuki-Miyaura) introduce aryl/alkyl groups at C2 or C4 .

Q. Methodological Design & Data Analysis

Q. How can mixed-method approaches address contradictions in experimental data?

- Methodology :

- Triangulation : Combine quantitative data (e.g., NMR integration ratios) with qualitative observations (e.g., crystallization behavior) to resolve discrepancies .

- Statistical validation : Use multivariate analysis (e.g., PCA) to identify outliers in spectroscopic datasets .

- Peer validation : Independent replication of synthesis and characterization by collaborating labs reduces methodological bias .

属性

IUPAC Name |

3-ethyl-5-methyl-1H-indole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-3-9-10-6-8(2)4-5-11(10)13-12(9)7-14/h4-7,13H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIBPAVCYCYEQQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NC2=C1C=C(C=C2)C)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。